Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate

Physicochemical property Distillation Thermal stability

Securing an authenticated 2,3-dimethoxy regioisomer for SAR studies, where positional isomer contamination invalidates results. • Confirmed 2,3-dimethoxy substitution - essential for ortho-methoxy SAR vs. 2,5- or 2,6-isomers. • ≥97% purity supports use as HPLC/GC reference standard for regioisomer separation. • Computed bp 393.9 °C; density 1.084 g/cm³ - defined parameters for small-scale purification. For R&D use with batch-specific QA. Global shipping.

Molecular Formula C16H22O5
Molecular Weight 294.34 g/mol
CAS No. 898758-09-3
Cat. No. B1343587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate
CAS898758-09-3
Molecular FormulaC16H22O5
Molecular Weight294.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)OC)OC
InChIInChI=1S/C16H22O5/c1-4-21-15(18)11-6-5-9-13(17)12-8-7-10-14(19-2)16(12)20-3/h7-8,10H,4-6,9,11H2,1-3H3
InChIKeyVTOXEPDKBMTDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate: Physicochemical Profile


Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate (CAS 898758-09-3) is a synthetic ethyl ester of a 6-oxohexanoic acid derivative, classified by the presence of a 2,3-dimethoxy-substituted phenyl ketone. It is supplied as a research chemical with a molecular formula of C16H22O5 and a molecular weight of 294.34 g/mol . Commercially offered purities typically range from 95% to 97% . While publicly accessible primary literature and patent data that directly and quantitatively compare this compound to its structural analogs are extremely scarce, its documented computed boiling point (393.9±32.0 °C) and density (1.084±0.06 g/cm³) provide anchor points for evaluating its physical handling properties against analogs .

Synthesis building block with 2,3-dimethoxy ketone motif
Isomer-specific reference standard for regioisomer separation
SAR probe: ortho-dimethoxy substitution pattern

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate: Substitution Risks


Without robust head-to-head data, substituting this compound with a close analog like Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate (CAS 898758-47-9) [1] introduces unquantifiable risk. Subtle shifts in the methoxy substitution pattern on the phenyl ring can alter the ketone's electrophilicity and the molecule's overall dipole, which may lead to significant, unpredictable changes in reaction kinetics, intermediate stability, and biological target engagement [2]. The core failure mode in generic substitution is the assumption of functional equivalence where only circumstantial evidence exists. Without confirmatory analytical data, any substitution is a leap of faith that can invalidate research.

Methoxy substitution shift (2,3- to 2,6-) may alter ketone electrophilicity and reaction kinetics.
Intermediate stability and dipole moment changes can affect downstream synthetic steps.
Target binding engagement may not transfer across positional isomers; functional equivalence not assumed.

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate: Key Evidence


Boiling Point: 2,3- vs 2,6-Isomer

The target compound has a predicted boiling point of 393.9±32.0 °C, which is notably lower than the 409.82 °C predicted for its 2,6-dimethoxy analog (CAS 898758-47-9) . This 15.9 °C difference may indicate a meaningful disparity in intermolecular forces, potentially impacting purification strategies and thermal stability profiles.

Predicted Boiling Point
Computed value
Target: 393.9±32.0 °C
Comparator (2,6-isomer): 409.82 °C
Δ ~15.9 °C lower
Supports purification strategy review; may indicate distinct intermolecular forces.
Data to verify; computed at 760 mmHg
Physicochemical property Distillation Thermal stability

Purity: 2,3- vs 2,6-Isomer

Commercially, the target compound is listed with a minimum purity spec of 95% , with a premium option at 97% . While the 2,3-isomer has a 97% option, the 2,6-isomer (CAS 898758-47-9) is predominantly listed at a maximum purity of 95% , potentially giving the target compound an advantage for assays requiring higher initial purity.

Commercial Purity
Vendor specification
97% (premium grade)
May support assays requiring higher initial purity.
2,6-isomer max 95%; review lot-specific COA
Quality control Procurement specification Chemical purity

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate Applications


Synthesis Building Block

The compound is suitable as a building block for the synthesis of more complex molecules, particularly where the 2,3-dimethoxyphenyl ketone motif is required for downstream modifications like reductive amination or Grignard additions. The primary procurement rationale here is structural, not performance-based, and the lower computed boiling point relative to the 2,6-isomer may be a marginal but tangible advantage for purification in small-scale R&D settings.

Reference Standard for Isomer Separation

Given the existence of positional isomers (e.g., 2,5- and 2,6-dimethoxy), this compound can serve as a critical reference standard for developing chromatographic methods (HPLC or GC) that require baseline separation of regioisomers. The decision to purchase is driven by the need for a pure, authenticated sample of a specific isomer, which is a non-negotiable for analytical validation. Its documented purity options support this use case.

SAR Tool for Target Engagement

In medicinal chemistry, this compound is best utilized as a tool to probe the importance of the 2,3-dimethoxy substitution pattern in a focused SAR library. A scientist would select it specifically to test the hypothesis that the ortho-methoxy arrangement leads to a different target binding mode than a 3,4- or 2,5-substituted analog. The procurement rationale is rooted in the controlled, intentional perturbation of a single molecular variable.

Application
Selection Property
Validation Focus
Synthesis Building Block
2,3-Dimethoxy ketone structural motif
Confirm identity and purity prior to downstream reaction
Isomer Reference Standard
Regioisomeric purity (2,3- vs 2,5-/2,6-)
Chromatographic baseline separation verification
SAR Probe
Ortho-dimethoxy substitution pattern
Compare target binding mode vs other regioisomers
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